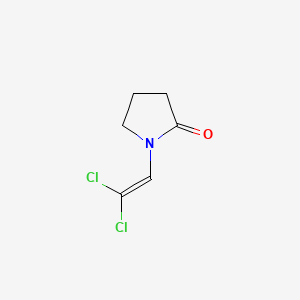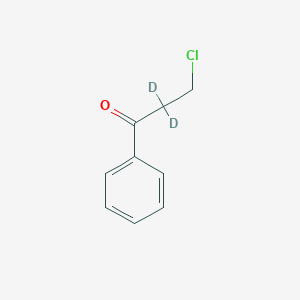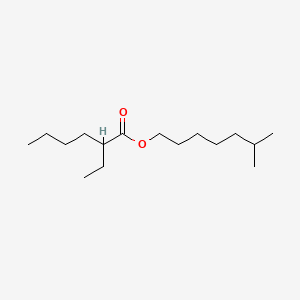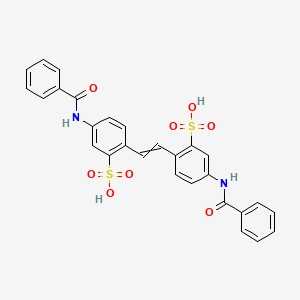![molecular formula C14H13N3S B13835161 N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using efficient and economical methods. One such method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas . This method is advantageous due to its high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Wirkmechanismus
The mechanism of action of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells, making the compound a potential candidate for the treatment of tuberculosis.
Vergleich Mit ähnlichen Verbindungen
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives and known for its antimicrobial properties.
N-(benzothiazol-2-yl)-2-cyanoacetamide: A compound with potential anticancer activity and used in the synthesis of other heterocyclic compounds.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and are used in medicinal chemistry research.
Compared to these compounds, this compound exhibits unique properties such as enhanced stability and specific biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H13N3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI-Schlüssel |
WPIYDVPSDRHPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
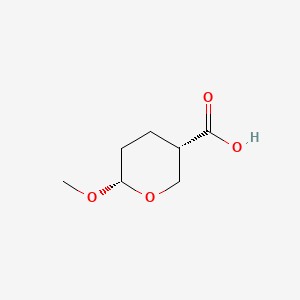
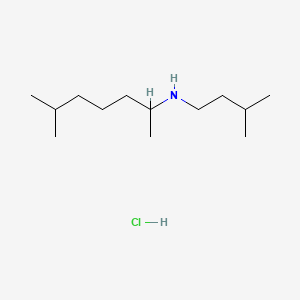
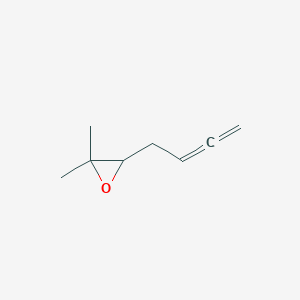

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
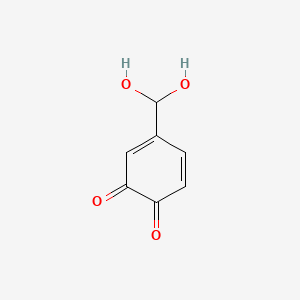
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
